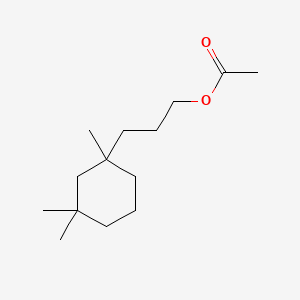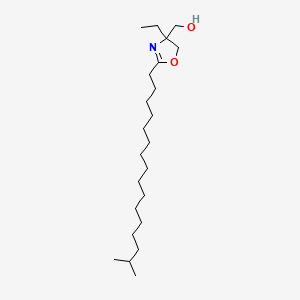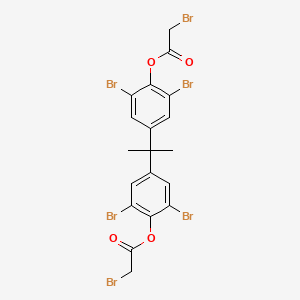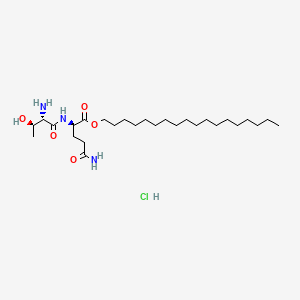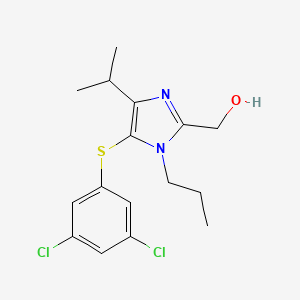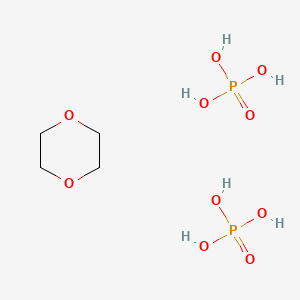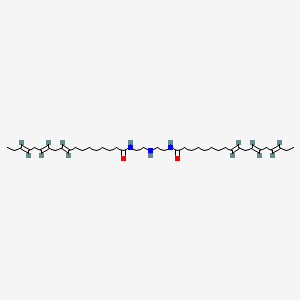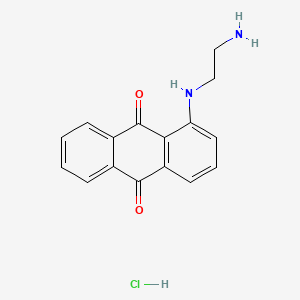
Chloro(2,3,7,8,12,13,17,18-octaethylporphinato)gallium(III)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloro(2,3,7,8,12,13,17,18-octaethylporphinato)gallium(III) is a coordination compound where a gallium(III) ion is complexed with a porphyrin ligand The porphyrin ligand is substituted with eight ethyl groups at the 2, 3, 7, 8, 12, 13, 17, and 18 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(2,3,7,8,12,13,17,18-octaethylporphinato)gallium(III) typically involves the reaction of gallium(III) chloride with 2,3,7,8,12,13,17,18-octaethylporphyrin in the presence of a suitable solvent. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation. The reaction mixture is then purified using chromatographic techniques to isolate the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively low demand. the general approach would involve scaling up the laboratory synthesis methods, ensuring stringent control over reaction conditions to maintain product purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Chloro(2,3,7,8,12,13,17,18-octaethylporphinato)gallium(III) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: The chlorine ligand can be substituted with other ligands such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Ligand substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield gallium(IV) species, while reduction could produce gallium(II) species. Substitution reactions result in the replacement of the chlorine ligand with the new ligand introduced.
Aplicaciones Científicas De Investigación
Chloro(2,3,7,8,12,13,17,18-octaethylporphinato)gallium(III) has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and reduction processes.
Biology: The compound is studied for its potential use in photodynamic therapy, where it can generate reactive oxygen species to kill cancer cells.
Medicine: Research is ongoing to explore its use as a diagnostic agent in imaging techniques due to its unique optical properties.
Industry: It is used in the development of advanced materials, such as thin films and nanostructures, for electronic and photonic applications.
Mecanismo De Acción
The mechanism by which Chloro(2,3,7,8,12,13,17,18-octaethylporphinato)gallium(III) exerts its effects involves the interaction of the gallium ion with various molecular targets. In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can damage cellular components and induce cell death. The porphyrin ligand plays a crucial role in stabilizing the gallium ion and facilitating these interactions.
Comparación Con Compuestos Similares
Similar Compounds
Chloro(2,3,7,8,12,13,17,18-octaethylporphinato)iron(III): Similar structure but with an iron ion instead of gallium.
Chloro(2,3,7,8,12,13,17,18-octaethylporphinato)cobalt(III): Contains a cobalt ion instead of gallium.
Chloro(2,3,7,8,12,13,17,18-octaethylporphinato)manganese(III): Contains a manganese ion instead of gallium.
Uniqueness
Chloro(2,3,7,8,12,13,17,18-octaethylporphinato)gallium(III) is unique due to the specific properties imparted by the gallium ion. Gallium has distinct electronic and coordination characteristics compared to iron, cobalt, and manganese, which can influence the compound’s reactivity, stability, and potential applications. For instance, gallium compounds are often explored for their anti-cancer properties and use in medical imaging, which may not be as prominent in the iron, cobalt, or manganese analogs.
Propiedades
Número CAS |
87607-70-3 |
|---|---|
Fórmula molecular |
C36H44ClGaN4 |
Peso molecular |
637.9 g/mol |
Nombre IUPAC |
22-chloro-4,5,9,10,14,15,19,20-octaethyl-21,23,24,25-tetraza-22-gallahexacyclo[9.9.3.13,6.113,16.08,23.018,21]pentacosa-1(20),2,4,6(25),7,9,11,13(24),14,16,18-undecaene |
InChI |
InChI=1S/C36H44N4.ClH.Ga/c1-9-21-22(10-2)30-18-32-25(13-5)26(14-6)34(39-32)20-36-28(16-8)27(15-7)35(40-36)19-33-24(12-4)23(11-3)31(38-33)17-29(21)37-30;;/h17-20H,9-16H2,1-8H3;1H;/q-2;;+3/p-1 |
Clave InChI |
KTQMQWQZDPDTHD-UHFFFAOYSA-M |
SMILES canónico |
CCC1=C(C2=NC1=CC3=C(C(=C4N3[Ga](N5C(=C2)C(=C(C5=CC6=NC(=C4)C(=C6CC)CC)CC)CC)Cl)CC)CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


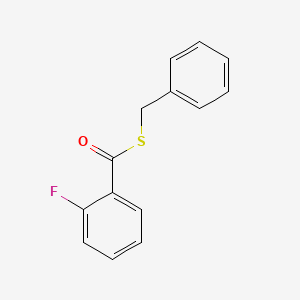

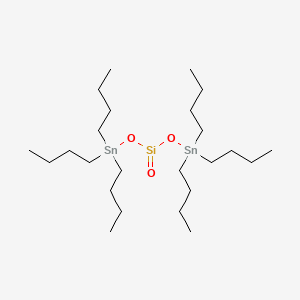
![4-[(3-Isocyanato-4-methylphenyl)methyl]-M-phenylene diisocyanate](/img/structure/B12670690.png)
